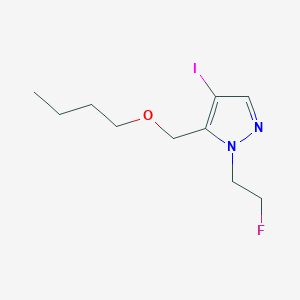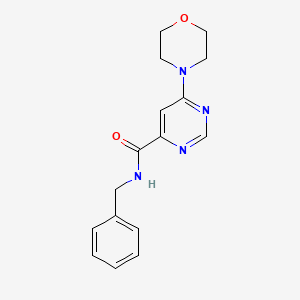![molecular formula C19H16ClN5O5S2 B2516293 2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide CAS No. 389072-92-8](/img/structure/B2516293.png)
2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide" is a complex molecule that may be related to various heterocyclic compounds and benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can give us insights into the possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of multireactive building blocks and heterocyclic oriented synthesis (HOS). For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the preparation of substituted nitrogenous heterocycles, which are important in drug discovery . Similarly, sulfonamides with specific scaffolds have been synthesized and characterized by various methods such as IR, (1)H NMR, and (13)C NMR . These methods could potentially be applied to the synthesis of the compound , with the expectation of similar characterization techniques to confirm its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques like IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers, computed using HF and DFT methods, help in the assignment of potential energy distribution . For the compound of interest, similar analytical methods could be used to determine its molecular structure and confirm the positions of functional groups and overall molecular geometry.
Chemical Reactions Analysis
Chemical reactions involving related compounds have been reported, such as the selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide from N-chloro-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN . This indicates that the compound may also undergo specific reactions based on its functional groups, leading to the formation of new derivatives with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analyses. For example, the first hyperpolarizability, infrared intensities, and stability of the molecule arising from hyper-conjugative interactions and charge delocalization have been analyzed using NBO analysis . HOMO and LUMO analysis are used to determine charge transfer within the molecule . These analyses provide a deeper understanding of the electronic properties and reactivity of the compounds, which could be extrapolated to the compound of interest to predict its behavior in different environments and its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Research has shown that various sulfonamide derivatives, including those with thiadiazole moieties similar to 2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide, are active against human carbonic anhydrase isozymes I and II. These enzymes are crucial in catalyzing the synthesis of bicarbonate ion from carbon dioxide and water, indicating the potential of these compounds in treating conditions associated with abnormal enzyme activity (Gokcen et al., 2016).
Hypoxia-selective Cytotoxicity
Compounds structurally related to this compound have been studied for their hypoxia-selective cytotoxicity. Such compounds are considered promising as hypoxia-selective cytotoxins for cancer therapy, particularly against tumors that are resistant to conventional therapies (Palmer et al., 1996).
Antimicrobial Activity
Sulfonamide derivatives, including those with benzamide and thiadiazole structures, have been evaluated for their antimicrobial activity. Some of these compounds have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Krátký et al., 2012).
Cytotoxicity Studies
Studies on compounds with similar structures have explored their cytotoxic effects in vitro, providing insights into their potential therapeutic applications in cancer treatment. This includes investigations into the mechanisms of action, such as induction of G2/M arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these compounds (Hour et al., 2007).
Inhibition of Tumor-associated Carbonic Anhydrase Isozyme IX
Research has also focused on the inhibition of tumor-associated carbonic anhydrase isozyme IX by derivatives containing halogenated sulfonamides and aminobenzolamides. These compounds are of interest due to their potential as selective antitumor agents, offering a targeted approach to cancer therapy (Ilies et al., 2003).
Eigenschaften
IUPAC Name |
2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O5S2/c1-2-30-13-6-3-11(4-7-13)21-16(26)10-31-19-24-23-18(32-19)22-17(27)14-9-12(25(28)29)5-8-15(14)20/h3-9H,2,10H2,1H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXHHHRSVAFNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

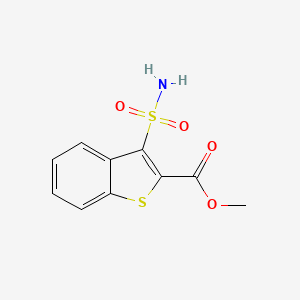
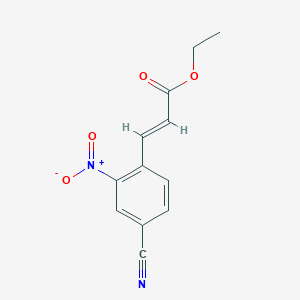
![2-Fluoro-5-{[7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile](/img/structure/B2516213.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2516214.png)
![2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2516215.png)
![N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2516216.png)
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2516221.png)
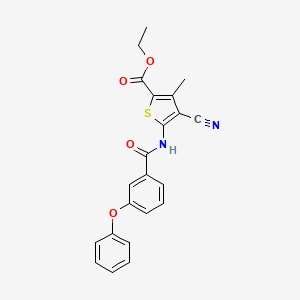

![N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2516228.png)

